molecular formula C18H14F2N2OS B2381700 1-(3,4-difluorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one CAS No. 899759-74-1

1-(3,4-difluorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one

Cat. No.: B2381700
CAS No.: 899759-74-1
M. Wt: 344.38
InChI Key: ACEDMZBFCMJQOX-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C18H14F2N2OS and its molecular weight is 344.38. The purity is usually 95%.
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Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

Research on closely related pyrazole compounds, such as 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, has focused on understanding their molecular conformations and hydrogen bonding. These compounds exhibit varied molecular conformations and hydrogen bonding patterns, which are crucial for their chemical behavior and potential applications (Sagar et al., 2017).

Antimicrobial and Antioxidant Activities

Another study on pyrazole derivatives highlighted the synthesis of new compounds with potential antimicrobial and antioxidant activities. These compounds, including various 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde, exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. Their antibacterial effects were supported by molecular docking studies (Bhat et al., 2016).

Chemoprotective Properties

A study on 1,2-dithiol-3-thiones, a class of compounds related to pyrazoles, demonstrated their chemoprotective properties. These compounds, including variants with pyrazinyl groups, induced NAD(P)H:quinone reductase activity and elevated glutathione levels in cells, enhancing their detoxification potential. This research provides insights into the chemoprotective mechanisms of such compounds (De Long et al., 1986).

Anti-Cancer Potential

Research into pyrazole compounds also includes exploring their potential as anti-cancer agents. A study on two novel pyrazole compounds, including their synthesis, electronic structure, and physico-chemical properties, suggested potential negative responses against human microsomal prostaglandin E synthase 1, indicating their potential use in cancer therapy (Thomas et al., 2019).

Tuberculostatic Activity

Derivatives of pyrazoles have been studied for their tuberculostatic activity. The planarity of these compounds, such as mono- and diesters of 3-(pyrazin-2-ylcarbonyl)dithiocarbazic acid, appears crucial for their effectiveness against Mycobacterium tuberculosis (Szczesio et al., 2011).

Catalytic Applications

A study on amino-functionalized ionic liquids demonstrated their use as catalytically active solvents in the microwave-assisted synthesis of 4H-pyrans derivatives, suggesting potential applications in green chemistry and catalysis (Peng & Song, 2007).

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS/c1-12-2-4-13(5-3-12)11-24-17-18(23)22(9-8-21-17)14-6-7-15(19)16(20)10-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEDMZBFCMJQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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